1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one
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Overview
Description
1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one is an organic compound that features an azetidine ring, a propan-2-yloxy group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one typically involves the formation of the azetidine ring followed by the introduction of the propan-2-yloxy and ethanone groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the propan-2-yloxy group via nucleophilic substitution.
Ketone Formation: Introduction of the ethanone group through oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in or inhibiting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings.
Propan-2-yloxy Compounds: Compounds with similar propan-2-yloxy groups.
Ethanone Derivatives: Compounds with similar ethanone moieties.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-propan-2-yloxyethanone |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-5-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
KYXVRTMLMHXITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)C1CNC1 |
Origin of Product |
United States |
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